3-(2'-Chlorophenyl)-7-ethoxy-4-phenylcoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-2-26-16-12-13-18-20(14-16)27-23(25)22(17-10-6-7-11-19(17)24)21(18)15-8-4-3-5-9-15/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSKMBHINYDUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Selection and Optimization
Trifluoromethanesulfonic acid (CF$$3$$SO$$3$$H) in water at 110°C enables efficient cyclization, achieving yields >90% while adhering to green chemistry principles. Heterogeneous catalysts like Preyssler heteropolyacid (H$${14}$$P$$5$$NaW$${30}$$O$${110}$$) under solvent-free conditions at 130°C further enhance selectivity for 4-aryl coumarins, yielding 61–90%.
Table 1: Pechmann Reaction Conditions for 4-Phenylcoumarin Derivatives
| Phenol | β-Keto Ester | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Ethoxyphenol | Ethyl benzoylacetate | CF$$3$$SO$$3$$H | 110 | 92 |
| 3-Ethoxyphenol | Ethyl benzoylacetate | Preyssler HPA | 130 | 85 |
Knoevenagel Condensation for 3-(2'-Chlorophenyl) Substitution
The Knoevenagel reaction introduces electron-withdrawing groups at position 3 via condensation of salicylaldehydes with active methylene compounds. To install the 2'-chlorophenyl moiety, 7-ethoxy-2-hydroxybenzaldehyde reacts with 2-chlorophenylmalononitrile or ethyl 2-chlorophenylcyanoacetate under basic conditions.
Ultrasonic and Solvent-Free Enhancements
Piperidine in ethanol under ultrasound irradiation (20 kHz, 90% power) reduces reaction time from 7 hours to 40 minutes, achieving 87–93% yields for 3-substituted coumarins. Solvent-free protocols with potassium phthalimide (PPI) at room temperature further streamline the process.
Table 2: Knoevenagel Conditions for 3-(2'-Chlorophenyl)coumarins
The Perkin condensation enables simultaneous introduction of 3-aryl and 4-aryl groups. Reacting 7-ethoxy-2-hydroxybenzaldehyde with 2-chlorophenylacetic acid in acetic anhydride and triethylamine at 120°C yields 3-(2'-chlorophenyl)-7-ethoxycoumarin. Catalytic systems like DABCO under solvent-free conditions improve efficiency, affording 74–98% yields.
Mechanistic Pathway
- Cinnamate Formation : Base-mediated aldol condensation generates a cinnamic acid intermediate.
- Cyclization : Acid catalysis (e.g., CF$$3$$SO$$3$$H) facilitates lactonization to form the coumarin core.
Sequential Pechmann-Knoevenagel Tandem Synthesis
A two-step approach combines Pechmann and Knoevenagel reactions:
- Step 1 : Synthesize 7-ethoxy-4-phenylcoumarin via Pechmann condensation.
- Step 2 : Functionalize position 3 via Knoevenagel condensation with 2-chlorophenylmalononitrile.
Table 3: Tandem Synthesis Parameters
Microwave-Assisted Bromination and Cross-Coupling
For late-stage functionalization, 3-bromo-7-ethoxy-4-phenylcoumarin undergoes Suzuki-Miyaura coupling with 2-chlorophenylboronic acid. Microwave irradiation (120°C, 5 min) with Pd/C in acetonitrile achieves 94% yield.
Equation 1 :
$$
\text{3-Bromo-7-ethoxy-4-phenylcoumarin} + \text{2-Chlorophenylboronic acid} \xrightarrow{\text{Pd/C, MW}} \text{3-(2'-Chlorophenyl)-7-ethoxy-4-phenylcoumarin}
$$
Green Chemistry and Catalyst Recycling
Preyssler heteropolyacid (PA) and Fe$$3$$O(BPDC)$$3$$ are recoverable catalysts, maintaining >85% activity after five cycles. Solvent-free protocols reduce waste, aligning with sustainable practices.
Chemical Reactions Analysis
3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2’-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the ethoxy group and formation of corresponding hydroxy derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of coumarin derivatives, including 3-(2'-Chlorophenyl)-7-ethoxy-4-phenylcoumarin. Several mechanisms of action have been identified:
- Mechanisms of Action : Coumarins can act as alkylating agents, angiogenesis inhibitors, and topoisomerase inhibitors. They may also induce apoptosis in cancer cells and inhibit various signaling pathways involved in tumor growth .
- Cytotoxicity Studies : The compound has shown significant cytotoxic activity against various cancer cell lines. For instance, it was evaluated against HCT-116, MDA-MB-231, and HT-29 cell lines, demonstrating IC50 values ranging from 0.05 to 125.40 μM under different conditions .
- Structure-Activity Relationship (SAR) : SAR studies indicate that substituents on the coumarin ring significantly influence its activity. Specifically, the presence of a 3-chloro group enhances anticancer properties .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 Value (μM) | Condition |
|---|---|---|
| HCT-116 | 0.05 - 91.21 | Normoxic |
| MDA-MB-231 | 0.13 - 120.72 | Anoxic |
| HT-29 | 1.22 - 125.40 | Normoxic/Anoxic |
Antimicrobial Properties
In addition to its anticancer effects, coumarins have demonstrated antimicrobial activity against various pathogens:
- Mechanism : The antimicrobial action is primarily attributed to their ability to disrupt bacterial membranes and inhibit essential enzymes .
- Case Studies : Research has shown that derivatives of coumarins exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Other Therapeutic Applications
Beyond cancer treatment and antimicrobial properties, coumarins are being investigated for other therapeutic uses:
- Anti-inflammatory Effects : Some studies suggest that coumarins can modulate inflammatory responses, potentially aiding in the treatment of chronic inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence that certain coumarin derivatives may protect against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells .
Mechanism of Action
The mechanism of action of 3-(2’-Chlorophenyl)-7-ethoxy-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Substituent Effects at Position 7
Key Findings :
- Ethoxy substitution improves membrane permeability compared to hydroxyl analogs but reduces aqueous solubility.
Substituent Effects at Position 3
Key Findings :
Substituent Effects at Position 4
Biological Activity
3-(2'-Chlorophenyl)-7-ethoxy-4-phenylcoumarin is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, including its inhibitory effects on enzymes, anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the coumarin class, characterized by a benzopyrone structure. The presence of a chlorophenyl group and an ethoxy substituent at specific positions enhances its biological activity. The molecular formula is CHClO, with a molecular weight of 344.79 g/mol.
1. Enzyme Inhibition
One of the primary areas of research for this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders and as potential therapeutic agents in melanoma.
- Inhibition Studies : Research indicates that this compound exhibits potent inhibition of mushroom tyrosinase, with IC values demonstrating competitive inhibition mechanisms. For example, studies have shown IC values ranging from 17.22 µM to 51.11 µM compared to standard inhibitors like kojic acid .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines, particularly breast cancer.
- Cell Line Studies : In vitro assays against the MCF-7 breast cancer cell line revealed that this compound has significant cytotoxic effects. The reported IC values vary depending on structural modifications; for instance, compounds with specific substitutions on the phenyl ring showed enhanced activity .
The mechanism by which this coumarin derivative exerts its effects involves:
- Reactive Oxygen Species (ROS) : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Some studies suggest that it may cause cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of coumarins:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at ortho position | Increases potency against cancer cells |
| Ethoxy group at C7 | Enhances solubility and bioavailability |
| Hydroxyl groups | Generally increase tyrosinase inhibition |
Research indicates that modifications to the phenyl rings significantly impact both anticancer and enzyme inhibitory activities .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Tyrosinase Inhibition :
- Anticancer Activity Assessment :
Q & A
Q. What are the established synthetic routes for preparing 3-(2'-chlorophenyl)-7-ethoxy-4-phenylcoumarin, and how do reaction conditions influence yield?
The Pechmann reaction is a common method for synthesizing substituted coumarins, including derivatives with halogenated aryl groups. For example, 4-(2-fluorophenyl)-7-methoxycoumarin was synthesized via a three-step Pechmann condensation under mild conditions, achieving moderate yields (45–60%) . Key factors include:
- Acid catalyst selection : Concentrated H₂SO₄ or trifluoroacetic acid (TFA) are typical; TFA reduces side reactions in sensitive substrates.
- Temperature control : Reactions performed at 80–100°C minimize decomposition of ethoxy or chloroaryl groups.
- Solvent optimization : Ethanol or acetic acid enhances solubility of phenolic precursors.
Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regioselectivity and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- ¹H/¹³C NMR : Detect through-space coupling (e.g., C–F···H–C interactions in fluorinated analogs, with JFH ≈ 2.6 Hz) and assign substituent positions .
- X-ray crystallography : Resolves spatial arrangements, such as the orientation of the chlorophenyl group relative to the coumarin core. For example, fluorinated analogs show intramolecular F···H5 interactions and intermolecular packing via C–F···H–C bonds .
- 2D HOESY and ¹H-{¹⁹F} experiments : Validate proximity of halogen atoms to specific protons .
Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases, given coumarins' known anti-inflammatory and anticancer properties. Use fluorometric or colorimetric substrates (e.g., COX-2 inhibition assays) .
- Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria.
- Cytotoxicity studies : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values for structurally similar coumarins range from 10–50 μM .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of substituent effects on electronic properties and bioactivity?
Density Functional Theory (DFT) calculations predict:
- Electrostatic potential maps : Reveal electron-deficient regions (e.g., chlorophenyl groups enhance electrophilicity, influencing binding to serine proteases) .
- HOMO-LUMO gaps : Correlate with redox behavior; ethoxy groups lower the gap (~4.5 eV) compared to methoxy analogs (~5.0 eV), suggesting altered reactivity .
- Non-covalent interactions : NCI plots visualize halogen bonding and π-stacking, critical for crystal packing and target binding .
Q. What strategies optimize regioselectivity in introducing substituents to the coumarin core?
- Directed ortho-metalation : Use lithiation to install chloro/ethoxy groups at specific positions. For example, 7-ethoxy placement is achieved via protection-deprotection sequences .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% for sterically hindered derivatives .
- Solvent-free conditions : Minimize side reactions in Pechmann condensations, particularly for thermally sensitive substrates .
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact pharmacological activity?
- Chlorophenyl groups : Enhance lipophilicity (logP increases by ~0.5 units) and improve blood-brain barrier penetration, relevant for CNS targets .
- Ethoxy vs. methoxy : Ethoxy derivatives show prolonged metabolic stability (t₁/₂ > 6 h in liver microsomes) due to reduced oxidative demethylation .
- Comparative SAR studies : Fluorinated analogs exhibit stronger hydrogen bonding (e.g., F···H interactions in COX-2 inhibition), while chloro derivatives favor hydrophobic binding pockets .
Methodological Notes
- Synthetic protocols : Include control experiments to track byproducts (e.g., dimerization via TLC monitoring) .
- Data interpretation : Use Gaussian-derived coupling constants to distinguish through-space vs. through-bond interactions in NMR .
- Crystallography : Refine structures with SHELXL and validate using Rint values (< 5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
